9-Propyl-1-oxaspiro[5.5]undecan-4-ol
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Overview
Description
9-Propyl-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structural feature where a spiro atom connects two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-1-oxaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of methanesulfonic acid as a catalyst and dichloromethane as a solvent .
Industrial Production Methods
Industrial production methods for spirocyclic compounds like this compound are still under development due to the complexity of the chemical synthesis. advancements in catalytic processes and optimization of reaction conditions are paving the way for scalable production .
Chemical Reactions Analysis
Types of Reactions
9-Propyl-1-oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions using reagents like iodine or bromine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Iodine in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound .
Scientific Research Applications
9-Propyl-1-oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 9-Propyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, a transporter essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,3-Dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and biological activities.
1,3-Oxathiane derivatives:
Uniqueness
9-Propyl-1-oxaspiro[5.5]undecan-4-ol stands out due to its specific structural configuration and the presence of a propyl group, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C13H24O2 |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
9-propyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C13H24O2/c1-2-3-11-4-7-13(8-5-11)10-12(14)6-9-15-13/h11-12,14H,2-10H2,1H3 |
InChI Key |
KRBHMYVHVBYTRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2(CC1)CC(CCO2)O |
Origin of Product |
United States |
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